2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine 2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17749372
InChI: InChI=1S/C11H11NO2S/c12-5-3-9-1-2-10(15-9)11(13)8-4-6-14-7-8/h1-2,4,6-7H,3,5,12H2
SMILES:
Molecular Formula: C11H11NO2S
Molecular Weight: 221.28 g/mol

2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine

CAS No.:

Cat. No.: VC17749372

Molecular Formula: C11H11NO2S

Molecular Weight: 221.28 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine -

Specification

Molecular Formula C11H11NO2S
Molecular Weight 221.28 g/mol
IUPAC Name [5-(2-aminoethyl)thiophen-2-yl]-(furan-3-yl)methanone
Standard InChI InChI=1S/C11H11NO2S/c12-5-3-9-1-2-10(15-9)11(13)8-4-6-14-7-8/h1-2,4,6-7H,3,5,12H2
Standard InChI Key RCSTXCCCJWNLSX-UHFFFAOYSA-N
Canonical SMILES C1=COC=C1C(=O)C2=CC=C(S2)CCN

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The IUPAC name of the compound, [5-(2-aminoethyl)thiophen-2-yl]-(furan-3-yl)methanone, reflects its bipartite structure: a thiophene ring substituted at the 5-position with a 2-aminoethyl group and at the 2-position with a furan-3-carbonyl moiety. The canonical SMILES representation (C1=COC=C1C(=O)C2=CC=C(S2)CCN) underscores the connectivity of these units, while the InChIKey (RCSTXCCCJWNLSX-UHFFFAOYSA-N) provides a unique identifier for computational studies.

Key structural features include:

  • Thiophene Core: A five-membered aromatic ring with sulfur at position 1, contributing to electron-rich properties that facilitate π-π interactions in biological targets.

  • Furan-3-carbonyl Group: A furan ring (oxygen at position 1) linked via a ketone bridge, introducing polarity and hydrogen-bonding capacity.

  • Ethylamine Side Chain: A primary amine group at the terminal end, enabling protonation under physiological conditions and potential interactions with acidic residues in enzymes or receptors.

Table 1: Physicochemical Properties of 2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine

PropertyValue
Molecular FormulaC₁₁H₁₁NO₂S
Molecular Weight221.28 g/mol
IUPAC Name[5-(2-aminoethyl)thiophen-2-yl]-(furan-3-yl)methanone
Canonical SMILESC1=COC=C1C(=O)C2=CC=C(S2)CCN
PubChem CID71778121

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine involves multi-step protocols common to furan-thiophene hybrids. As reported for analogous compounds, the process typically begins with the functionalization of thiophene derivatives. For instance, thiophene-2-carbaldehyde may undergo Friedel-Crafts acylation with furan-3-carbonyl chloride to install the ketone bridge, followed by reductive amination to introduce the ethylamine side chain .

Critical parameters influencing yield and purity include:

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for acylation steps to stabilize reactive intermediates.

  • Catalysis: Lewis acids such as AlCl₃ or FeCl₃ enhance electrophilic substitution rates during furan-thiophene coupling .

  • Temperature Control: Exothermic reactions, particularly during ketone formation, require cooling to 0–5°C to minimize side products.

Analytical Characterization

Post-synthetic validation employs techniques such as:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra typically show distinct signals for the thiophene protons (δ 6.8–7.5 ppm), furan ring (δ 7.0–7.3 ppm), and ethylamine chain (δ 2.8–3.2 ppm for CH₂NH₂) .

  • Mass Spectrometry: High-resolution mass spectra (HRMS) confirm the molecular ion peak at m/z 221.28, with fragmentation patterns reflecting cleavage at the ketone bridge.

Biological Relevance and Mechanistic Insights

Anticancer Activity

Pyrazoline and pyridine derivatives bearing furan-thiophene scaffolds, such as compounds 7c and 11a in PMC6479276, inhibit tubulin polymerization with IC₅₀ values of 0.05–0.09 µM, surpassing colchicine’s potency . Molecular docking suggests that the ketone bridge and aromatic systems in 2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine could similarly interact with the colchicine binding site, disrupting microtubule dynamics in dividing cells .

Table 2: Comparative Bioactivity of Furan-Thiophene Analogs

CompoundActivity (IC₅₀)Target
7c0.09 µMTubulin polymerization
11a0.06 µMColchicine binding site
Colchicine0.12 µMMicrotubule disruption

Pharmacokinetic and Toxicity Considerations

ADME Profiling

The lipophilic nature of the furan-thiophene core (logP ≈ 2.1) suggests moderate blood-brain barrier permeability, while the primary amine group enhances aqueous solubility at acidic pH. In silico predictions using SwissADME indicate:

  • Absorption: High gastrointestinal absorption (85–90%) due to moderate polarity.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential formation of hydroxylated metabolites.

Toxicity Risks

Furan derivatives are occasionally associated with mutagenicity, as seen in 7-methoxy-2-nitronaphtho[2,1-b]furan, which induced frameshift mutations in transgenic mouse models . Structural differences in 2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine, notably the absence of nitro groups, may mitigate such risks, though in vitro genotoxicity assays remain essential .

Future Directions and Applications

Drug Discovery Opportunities

The compound’s dual heterocyclic architecture positions it as a candidate for:

  • Antimitotic Agents: Optimization of the ethylamine chain could enhance binding to β-tubulin’s T7 loop, analogous to combretastatin derivatives .

  • Antibacterial Coatings: Functionalization with quaternary ammonium groups may yield surface-active agents for medical devices .

Synthetic Chemistry Innovations

Advances in C–H activation catalysis could enable direct coupling of furan and thiophene units, bypassing traditional acylation steps and improving atom economy. Flow chemistry approaches may further streamline production for scale-up.

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